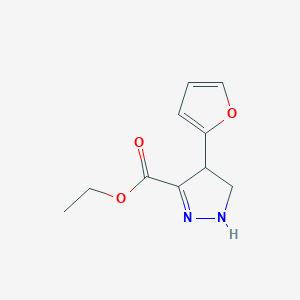
ethyl 4-(2-furyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-furyl)-4,5-dihydro-1H-pyrazole-3-carboxylate, commonly known as EFPC, is a compound that has garnered attention in scientific research due to its potential applications in various fields. EFPC is a pyrazole derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
EFPC has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, EFPC has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an anti-cancer agent. In agriculture, EFPC has been studied for its potential as a plant growth regulator. In material science, EFPC has been studied for its potential as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of EFPC is not well understood. However, studies have suggested that EFPC may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that EFPC exhibits anti-inflammatory and analgesic effects in animal models. EFPC has also been shown to inhibit the growth of cancer cells in vitro. In addition, EFPC has been shown to exhibit plant growth regulatory effects, including increased root growth and seed germination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFPC has several advantages for lab experiments, including its ease of synthesis and low cost. However, EFPC has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of EFPC. One direction is to further investigate its anti-inflammatory and analgesic effects in animal models, with the goal of developing a new therapeutic agent for the treatment of inflammation and pain. Another direction is to investigate its potential as an anti-cancer agent, with the goal of developing a new chemotherapy drug. Additionally, further studies are needed to investigate its potential as a plant growth regulator and corrosion inhibitor.
Métodos De Síntesis
EFPC has been synthesized using different methods such as the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid, followed by cyclization with furfural. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid and furfural. The reaction mixture is refluxed for several hours, and the product is obtained by recrystallization from ethanol.
Propiedades
Nombre del producto |
ethyl 4-(2-furyl)-4,5-dihydro-1H-pyrazole-3-carboxylate |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
ethyl 4-(furan-2-yl)-4,5-dihydro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-14-10(13)9-7(6-11-12-9)8-4-3-5-15-8/h3-5,7,11H,2,6H2,1H3 |
Clave InChI |
NMBUKFDEWOPJCU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNCC1C2=CC=CO2 |
SMILES canónico |
CCOC(=O)C1=NNCC1C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)

![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)